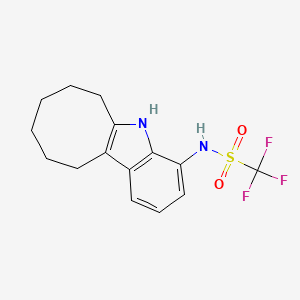
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group and a cyclooct[b]indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooct[b]indole core, followed by the introduction of the trifluoromethyl group and the methanesulfonamide moiety. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and methanesulfonamide moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and methanesulfonamide moiety play crucial roles in its activity, influencing its binding affinity and selectivity towards target proteins or enzymes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
- Pentanamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct[b]indol-4-yl)-
Uniqueness
Methanesulfonamide, N-(6,7,8,9,10,11-hexahydro-5H-cyclooct(b)indol-4-yl)-1,1,1-trifluoro- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that lack this functional group.
Properties
CAS No. |
114991-56-9 |
|---|---|
Molecular Formula |
C15H17F3N2O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-4-yl)methanesulfonamide |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)23(21,22)20-13-9-5-7-11-10-6-3-1-2-4-8-12(10)19-14(11)13/h5,7,9,19-20H,1-4,6,8H2 |
InChI Key |
GIVVDBZFAUUHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(N2)C(=CC=C3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


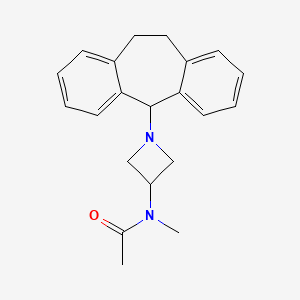
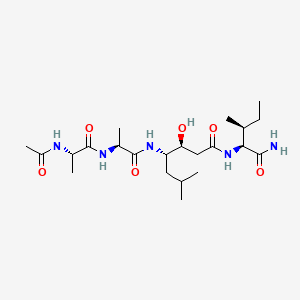
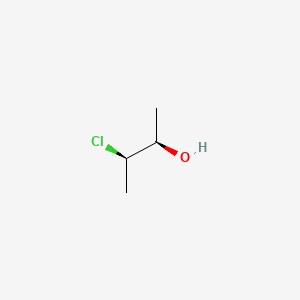
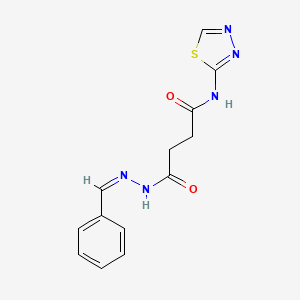

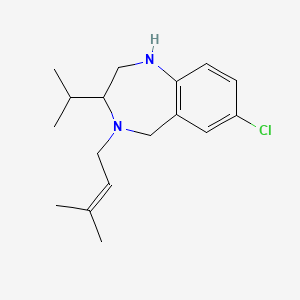
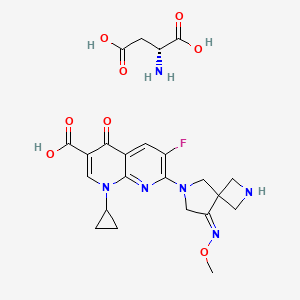

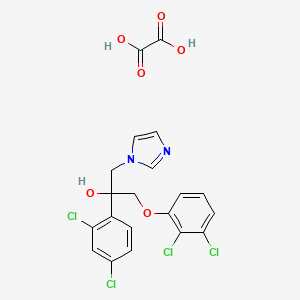
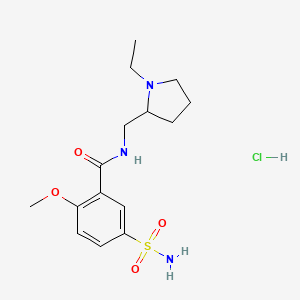
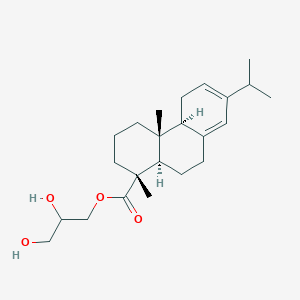
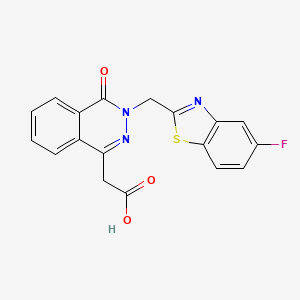
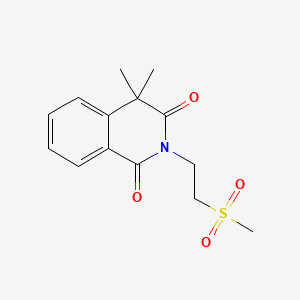
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
